REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH:1]1([n:5]2[n:6][c:7]([C:14](=[O:15])[O:16][CH3:17])[c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]23)[CH2:2][CH2:3][CH2:4]1.[ClH:20].[Na+:19].[OH-:18]>>[CH:1]1([n:5]2[n:6][c:7]([C:14](=[O:15])[OH:16])[c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]23)[CH2:2][CH2:3][CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nn(C2CCC2)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1nn(C2CCC2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |